molecular formula C28H35N3O5 B12165125 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide

6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide

Cat. No.: B12165125
M. Wt: 493.6 g/mol
InChI Key: IZEGONZEBRPILO-UHFFFAOYSA-N
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Description

This compound (Molecular Weight: 493.6 g/mol, PubChem ID: STL496377) is a synthetic isoindoloquinazoline derivative characterized by a fused heterocyclic core (isoindolo[2,1-a]quinazoline) with methoxy, ketone, and amide functional groups. The structure includes a hexanamide side chain terminated by a branched 3-methylbutyl group, which enhances lipophilicity compared to carboxylic acid analogs . Its synthesis likely involves coupling a hexanoic acid precursor (e.g., CAS 1630763-97-1) with 3-methylbutylamine, a common strategy in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

6-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-methylbutyl)hexanamide

InChI

InChI=1S/C28H35N3O5/c1-18(2)15-16-29-23(32)12-6-5-9-17-30-26-20-13-14-22(35-3)25(36-4)24(20)28(34)31(26)21-11-8-7-10-19(21)27(30)33/h7-8,10-11,13-14,18,26H,5-6,9,12,15-17H2,1-4H3,(H,29,32)

InChI Key

IZEGONZEBRPILO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCCCCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide involves multiple steps, including the formation of the isoindoloquinazoline core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in the formation of new compounds with altered functional groups.

Scientific Research Applications

6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic properties and applications in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved may vary and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural and functional attributes are compared below with analogs to highlight key similarities and differences. Theoretical properties (e.g., logP) are estimated using XLogP3, while spectral data are inferred from related studies.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Functional Group Core Structure Theoretical logP Key Distinguishing Features
6-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide 493.6 Amide Isoindoloquinazoline 3.5 Branched alkylamide side chain (3-methylbutyl)
6-{9,10-Dimethoxy-5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid (CAS 1630763-97-1) 480.5 Carboxylic acid Isoindoloquinazoline 2.8 Terminal carboxylic acid (ionizable at pH 7.4)
Ethyl 4,6-dichloro-3-formylindole-2-carboxylate (from ) 314.1 Ester, aldehyde Indole 3.0 Dichloro-substitution; unrelated heterocyclic core

Key Comparisons:

Functional Group Impact :

  • The amide group in the target compound improves membrane permeability compared to the carboxylic acid analog (CAS 1630763-97-1), which may exhibit reduced cellular uptake due to ionization at physiological pH .
  • The branched 3-methylbutyl chain increases lipophilicity (logP ~3.5), favoring passive diffusion across lipid bilayers, whereas the carboxylic acid analog’s lower logP (~2.8) suggests higher aqueous solubility .

Spectral Distinctions :

  • ¹H-NMR : The amide proton (NH) in the target compound is expected to resonate at 6–8 ppm in DMSO-d6, while the carboxylic acid analog would lack this signal (deprotonated COOH in DMSO) .
  • ¹³C-NMR : The amide carbonyl (C=O) in the target compound may appear at ~168 ppm, compared to ~172 ppm for the carboxylic acid’s COOH group .

Bioactivity Implications :

  • Isoindoloquinazoline derivatives are associated with kinase inhibition or DNA intercalation, as seen in structurally related compounds . The amide side chain may enhance target binding via hydrogen bonding, while the branched alkyl group could improve metabolic stability .

Synthetic Accessibility :

  • The carboxylic acid analog (CAS 1630763-97-1) is likely a synthetic precursor, requiring amide coupling reagents (e.g., HATU or EDC) to introduce the 3-methylbutyl group .

Biological Activity

The compound 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide is a complex organic molecule notable for its potential biological activities. It belongs to the isoindoloquinazoline class of compounds, which have garnered attention for their diverse pharmacological properties, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C27H34N2O5C_{27}H_{34}N_{2}O_{5} with a molecular weight of approximately 466.58 g/mol. The structure features several functional groups that are critical for its biological activity:

  • Methoxy groups : Enhance solubility and may influence reactivity.
  • Dioxo groups : Potentially involved in redox reactions.
  • Hexanamide side chain : May contribute to bioactivity through interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this isoindoloquinazoline derivative exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study synthesized quinazolinone derivatives and evaluated their cytotoxicity against human cancer cell lines MCF-7 (breast cancer) and HCT-116 (colon cancer) using the MTT assay. The results indicated that many derivatives showed IC50 values ranging from 4.87 to 205.9 μM against HCT-116 and 14.70 to 98.45 μM against MCF-7, demonstrating promising anticancer activity compared to doxorubicin (IC50 values of 1.20 and 1.08 μM respectively) .

CompoundCell LineIC50 (μM)Reference
6aHCT-1164.87 - 205.9
6aMCF-714.70 - 98.45
DoxorubicinHCT-1161.20
DoxorubicinMCF-71.08

The proposed mechanism of action for compounds in this class includes inhibition of key proteins involved in cancer cell survival and proliferation. Notably, some derivatives have been linked to the inhibition of PARP10, a protein associated with DNA damage repair pathways in cancer cells . This suggests that the compound may exert its effects by disrupting cellular repair mechanisms, leading to increased apoptosis in malignant cells.

Case Studies

Several case studies have highlighted the efficacy of isoindoloquinazoline derivatives:

  • Study on Quinazolinone Derivatives :
    • A group of quinazolinone derivatives was synthesized and evaluated for their cytotoxic effects on both MCF-7 and HCT-116 cell lines.
    • The study found that specific modifications to the quinazolinone structure significantly enhanced cytotoxicity, suggesting structure-activity relationships that could be exploited for drug design .
  • Molecular Docking Studies :
    • Molecular docking studies have been performed to predict the binding affinity of these compounds to various targets, including PARP proteins.
    • These studies indicate that structural features such as hydrophobic interactions and hydrogen bonding play critical roles in binding efficacy .

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